Nickel diperchlorate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel diperchlorate hexahydrate is a chemical compound that has gained significant attention in the scientific research community. It is a highly water-soluble compound that has been studied for its potential applications in various fields, including catalysis, electrochemistry, and material science.

Applications De Recherche Scientifique

Starting Material for Homometallic, Trinuclear Heteroscorpionate Complexes

Nickel diperchlorate hexahydrate is used as a starting material for homometallic, trinuclear heteroscorpionate complexes . These complexes are applied in studies of electronic and magnetic properties .

Battery Manufacturing

Another application of Nickel diperchlorate hexahydrate is in battery manufacturing . The compound’s properties make it suitable for use in certain types of batteries .

Mécanisme D'action

Target of Action

Nickel Diperchlorate Hexahydrate, also known as Methane;Nickel(2+);Diperchlorate, is a strong oxidizing agent . It is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes . These complexes are applied in studies of electronic and magnetic properties .

Mode of Action

Nickel Diperchlorate Hexahydrate interacts with its targets by contributing to the oxidation process . As an oxidizing agent, it can accept electrons from other substances in a chemical reaction . This electron transfer can lead to significant changes in the physical and chemical properties of the target substance .

Biochemical Pathways

It is known that the compound plays a role in the formation of homometallic, trinuclear heteroscorpionate complexes . These complexes can influence various biochemical pathways, particularly those related to electronic and magnetic properties .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in aqueous environments. The metabolism and excretion of Nickel Diperchlorate Hexahydrate would depend on several factors, including the specific biological system in which it is used.

Result of Action

The molecular and cellular effects of Nickel Diperchlorate Hexahydrate’s action largely depend on its role as an oxidizing agent . By accepting electrons from other substances, it can induce significant changes at the molecular and cellular levels . In the context of its use in the formation of homometallic, trinuclear heteroscorpionate complexes, Nickel Diperchlorate Hexahydrate can influence the electronic and magnetic properties of these complexes .

Action Environment

The action, efficacy, and stability of Nickel Diperchlorate Hexahydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action may be affected by the presence and concentration of water in the environment. Additionally, factors such as temperature, pH, and the presence of other chemical substances could potentially influence the action of Nickel Diperchlorate Hexahydrate.

Propriétés

IUPAC Name |

methane;nickel(2+);diperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CH4.2ClHO4.Ni/c;;;;;;2*2-1(3,4)5;/h6*1H4;2*(H,2,3,4,5);/q;;;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPPTBKPEOUCMN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

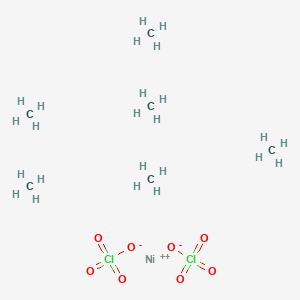

C.C.C.C.C.C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24Cl2NiO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel diperchlorate hexahydrate | |

CAS RN |

13520-61-1 |

Source

|

| Record name | Perchloric acid, nickel(2+) salt, hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Nickel(II) perchlorate hexahydrate in chemical synthesis?

A1: Nickel(II) perchlorate hexahydrate serves as a Lewis acid catalyst or a precursor to other chiral Lewis acids []. This means it can accept electron pairs from other molecules, facilitating various chemical reactions.

Q2: What are the safety considerations when handling Nickel(II) perchlorate hexahydrate?

A2: The abstract emphasizes caution when handling this compound. It highlights its potential explosivity and advises against contact with heat and reducing agents []. Perchlorate salts, in general, are known to be strong oxidizers and should be handled with appropriate safety measures.

Q3: How is Nickel(II) perchlorate hexahydrate typically prepared in a laboratory setting?

A3: The provided text describes a method involving the reaction of nickel(II) chloride with perchloric acid in an aqueous solution []. Heating the mixture releases hydrogen chloride gas, and upon cooling, Nickel(II) perchlorate precipitates out. Recrystallization from water further purifies the compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.